4-(Difluoromethoxy)-2-formylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-2-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-6-1-2-7(8(13)14)5(3-6)4-12/h1-4,9H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDDEGKXPACPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 4 Difluoromethoxy 2 Formylbenzoic Acid
Precursor Selection and Initial Functionalization Strategies
One promising precursor is 4-(difluoromethoxy)-2-methylbenzoic acid . This compound incorporates both the difluoromethoxy and a latent formyl group (in the form of a methyl group) at the desired positions relative to the carboxylic acid. The synthetic challenge then becomes the selective oxidation of the methyl group to a formyl group without affecting the other functionalities.
Another potential starting material is 3-(difluoromethoxy)toluene . This precursor contains the difluoromethoxy group and a methyl group that can be subsequently oxidized to a carboxylic acid. However, this route requires the regioselective introduction of a formyl group at the position ortho to the methyl group and meta to the difluoromethoxy group, which can be challenging due to the directing effects of these substituents.
Starting with 4-(difluoromethoxy)benzoic acid is also a viable option. This would necessitate the introduction of a formyl group at the 2-position. The difluoromethoxy group is an ortho, para-director, which would favor substitution at the 3- and 5-positions. Therefore, a directed ortho-metalation strategy might be required to achieve the desired regioselectivity. semanticscholar.orgrsc.org
The regioselective introduction of functional groups onto the aromatic ring is a critical aspect of the synthesis of 4-(difluoromethoxy)-2-formylbenzoic acid. The directing effects of the substituents already present on the ring play a crucial role in determining the position of subsequent functionalization.
In the case of formylating a derivative of 3-(difluoromethoxy)toluene, the difluoromethoxy group, being an ortho, para-director, would direct incoming electrophiles to the positions ortho and para to it. The methyl group is also an ortho, para-director. Therefore, achieving formylation at the 2-position would require careful selection of formylating agents and reaction conditions to overcome the steric hindrance and electronic preferences. nih.gov
For the ortho-formylation of 4-(difluoromethoxy)benzoic acid, directed ortho-lithiation is a powerful technique. wikipedia.org The carboxylic acid group can direct the lithiation to the adjacent ortho position. Subsequent quenching with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the formyl group at the desired location. thieme-connect.de
Methodologies for Formyl Group Introduction
Several methods are available for the introduction of a formyl group onto an aromatic ring. The choice of method depends on the nature of the substrate and the presence of other functional groups.
Direct formylation of aromatic rings can be achieved through various classic reactions. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from DMF and phosphorus oxychloride, is a common method for formylating electron-rich aromatic compounds. nih.gov The Gattermann-Koch reaction, using carbon monoxide and hydrochloric acid in the presence of a catalyst, is another possibility, although it is generally limited to simple aromatic hydrocarbons.
For substrates that are not sufficiently activated for electrophilic substitution, ortho-lithiation followed by formylation with DMF is a highly effective strategy. thieme-connect.de This method offers excellent regiocontrol, particularly when a directing group is present on the aromatic ring.
An alternative to direct formylation is the oxidation of a precursor alkyl or alcohol group. Starting from 4-(difluoromethoxy)-2-methylbenzoic acid, the methyl group can be oxidized to a formyl group. However, this transformation requires careful control to prevent over-oxidation to a carboxylic acid. nih.gov Various oxidizing agents can be employed for this purpose, including manganese dioxide, selenium dioxide, or controlled oxidation using N-bromosuccinimide followed by hydrolysis.
If a benzyl (B1604629) alcohol precursor, such as 4-(difluoromethoxy)-2-(hydroxymethyl)benzoic acid, is available, it can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Methodologies for Carboxylic Acid Group Formation
The formation of the carboxylic acid group can be achieved through several synthetic routes, most commonly by the oxidation of a methyl group or the hydrolysis of a nitrile.
Starting from a toluene (B28343) derivative, such as a difluoromethoxy- and formyl-substituted toluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. chemicalbook.comorganic-chemistry.org It is crucial that the formyl group is protected during this step to prevent its oxidation.
Alternatively, the carboxylic acid group can be introduced via a nitrile intermediate. For example, a precursor with a bromo or iodo substituent can be converted to a nitrile through a palladium-catalyzed cyanation reaction. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.
Another approach involves the carboxylation of an organometallic intermediate. For instance, an aryl lithium or Grignard reagent, formed from an aryl halide precursor, can be reacted with carbon dioxide to introduce the carboxylic acid group.
| Starting Material | Key Transformation(s) | Potential Reagents and Conditions | Challenges |
| 4-(Difluoromethoxy)-2-methylbenzoic acid | Selective oxidation of the methyl group | MnO₂, SeO₂, NBS/hydrolysis | Preventing over-oxidation to carboxylic acid |
| 3-(Difluoromethoxy)toluene | Regioselective formylation and oxidation of the methyl group | Vilsmeier-Haack, ortho-lithiation/DMF; KMnO₄, H₂CrO₄ | Regiocontrol of formylation, protection of the formyl group during oxidation |
| 4-(Difluoromethoxy)benzoic acid | Ortho-formylation | Directed ortho-lithiation (e.g., n-BuLi, LDA) followed by DMF | Harsh conditions of lithiation may not be compatible with all functional groups |
Oxidation of Aldehyde Precursors
A common and direct method for the synthesis of benzoic acids is the oxidation of the corresponding benzaldehydes. In the context of this compound, this would typically involve the selective oxidation of a precursor like 4-(difluoromethoxy)-isophthalaldehyde or the oxidation of a related benzaldehyde (B42025) before the introduction of the second formyl or carboxyl group.
One established method for oxidizing substituted benzaldehydes involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. For instance, the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) to its corresponding benzoic acid has been successfully achieved using sodium chlorite and sulphamic acid in an acetone-water solvent system. googleapis.com This type of reaction is generally efficient and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.
Table 1: Example of Oxidation Conditions for a Substituted Benzaldehyde
| Precursor | Oxidizing Agent | Co-reagent | Solvent | Temperature | Outcome | Reference |
|---|
This method highlights a viable route where a precursor already containing the difluoromethoxy group is oxidized to the carboxylic acid.
Carbonylation Reactions
Carbonylation reactions offer a powerful method for introducing carbonyl groups (C=O), such as formyl (-CHO) or carboxyl (-COOH) groups, onto an aromatic ring. These reactions typically employ carbon monoxide (CO) or a CO surrogate and are catalyzed by transition metals, most commonly palladium. orgsyn.orgresearchgate.net
For the synthesis of this compound, a di-haloaromatic precursor could be selectively functionalized. For example, a palladium-catalyzed reductive carbonylation could be used to introduce the formyl group onto an aryl halide. orgsyn.org More recently, methods have been developed that use stable, solid CO surrogates, like N-formylsaccharin, which release CO in situ, avoiding the need for handling toxic CO gas directly. orgsyn.org
Another relevant strategy is fluoro-carbonylation, where an aryl iodide is converted into a highly reactive acyl fluoride (B91410) using a palladium catalyst and a reagent that delivers a "fluoro-carbonyl" moiety. nih.gov These acyl fluorides are versatile intermediates that can be readily converted to carboxylic acids, esters, or amides. This approach could be used to introduce the carboxylic acid functionality into the molecule.
Table 2: Palladium-Catalyzed Carbonylation Strategies
| Reaction Type | Precursor | CO Source / Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Reductive Carbonylation (Formylation) | Haloarene | Synthesis gas or CO surrogate (e.g., N-formylsaccharin) | Palladium complex | Aryl aldehyde | orgsyn.org |
| Fluoro-carbonylation | Aryl iodide | 2-(difluoromethoxy)-5-nitropyridine | Pd(OAc)₂ / PPh₃ | Acyl fluoride | nih.gov |
Strategies for Difluoromethoxy Group Formation
The introduction of the difluoromethoxy (-OCF₂H) group is a critical step in the synthesis. This group significantly impacts the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. alfa-chemistry.comnih.gov Several methods have been developed for its formation.
A prevalent industrial method involves the reaction of a phenolic precursor with chlorodifluoromethane (B1668795) (CHClF₂), an ozone-depleting substance, typically under basic conditions. nih.gov However, modern synthetic chemistry has focused on alternative, milder, and more environmentally benign methods. A common laboratory-scale approach involves the reaction of a phenol (B47542) with a source of difluorocarbene (:CF₂). nih.gov
Fluorination of Methoxy (B1213986) Precursors
Direct conversion of a methoxy group (-OCH₃) to a difluoromethoxy group is challenging. A more common strategy involves the conversion of a related functional group. One such method is the fluorodesulfurization of thionoesters. In this approach, an aryl bromide is first converted to a methyl thionoester, which is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of a Lewis acid such as tin(IV) chloride (SnCl₄). nuph.edu.uaresearchgate.netnuph.edu.ua This combination has proven effective for synthesizing a range of aromatic compounds containing the CF₂OCH₃ group with good selectivity and yield. researchgate.netnuph.edu.ua
Table 3: Synthesis of Aryl-CF₂OCH₃ via Fluorodesulfurization
| Precursor | Reagents | Key Transformation | Reference |
|---|
Halogen Exchange Reactions for Fluorination
Halogen exchange, or the Finkelstein reaction, is a fundamental method for forming carbon-fluorine bonds. While often applied to aliphatic systems, the principles can be adapted for aromatic compounds. organic-chemistry.org In the context of forming the difluoromethoxy group, this typically involves the reaction of a precursor containing two other halogen atoms on the methyl group of an ether, such as a dichloromethoxy group (-OCHCl₂), with a fluoride source.
However, a more direct and widely used strategy starts from a hydroxyl group (-OH). The phenolic precursor is reacted with a difluoromethylating agent. This can be viewed as a nucleophilic attack of the phenoxide on a difluorocarbene species or a related electrophilic difluoromethyl synthon. Reagents such as difluoromethyltriflate (HCF₂OTf) can be used to generate difluorocarbene in situ, which then reacts with the phenol to form the desired difluoromethyl ether. nih.gov
Table 4: Methods for Difluoromethoxylation of Phenols
| Precursor | Reagent(s) | Proposed Intermediate | Reference |
|---|---|---|---|
| Phenol | Chlorodifluoromethane (CHClF₂), Base | Difluorocarbene (:CF₂) | nih.gov |
Protecting Group Strategies in Synthesis
In the synthesis of a multifunctional molecule like this compound, protecting group chemistry is essential. researchgate.netuchicago.edu It allows for the temporary masking of reactive functional groups to prevent them from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. jocpr.com The key is to use protecting groups that can be introduced and removed under specific conditions without affecting other parts of the molecule, a concept known as orthogonal protection. uchicago.edu
Protection and Deprotection of Carboxylic Acid and Formyl Groups
Both the carboxylic acid and the formyl (aldehyde) groups are reactive and often require protection during a synthetic sequence.
Carboxylic Acid Protection: Carboxylic acids are typically protected by converting them into esters. researchgate.netslideshare.net The choice of ester depends on the required stability and the conditions available for its subsequent removal (deprotection).
Methyl Esters: Formed by reaction with methanol (B129727) under acidic conditions. They are generally stable but require relatively harsh conditions for removal, such as saponification with a strong base (e.g., NaOH) or strong acid hydrolysis. libretexts.org
Benzyl Esters: Introduced using benzyl alcohol. A key advantage is that they can be removed under mild, neutral conditions by catalytic hydrogenolysis (H₂/Pd-C), which cleaves the benzyl C-O bond. libretexts.org
tert-Butyl Esters: These are stable to basic conditions but are readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) due to the formation of the stable tert-butyl cation. libretexts.org
Formyl Group Protection: The formyl group is susceptible to both oxidation and nucleophilic attack. It is most commonly protected by converting it into an acetal (B89532) or ketal, which are stable to bases, organometallic reagents, and hydrides. willingdoncollege.ac.in
Acetals and Ketals: Formed by reacting the aldehyde with an alcohol or a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. Cyclic acetals (formed with diols) are generally more stable than acyclic ones. libretexts.org Deprotection is easily achieved by hydrolysis with aqueous acid. willingdoncollege.ac.in
Dithianes: Formed from the aldehyde and a dithiol (e.g., 1,3-propanedithiol). They are stable to both acidic and basic conditions but can be removed using reagents like mercury(II) salts or other oxidizing agents. libretexts.org
Table 5: Common Protecting Groups for Carboxylic Acid and Formyl Groups
| Functional Group | Protecting Group | Formation Conditions | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Methyl Ester | CH₃OH, H⁺ | NaOH/H₂O or H₃O⁺ | researchgate.netlibretexts.org |
| Carboxylic Acid | Benzyl Ester | BnOH, H⁺ | H₂, Pd/C (Hydrogenolysis) | libretexts.org |
| Carboxylic Acid | tert-Butyl Ester | Isobutylene, H⁺ | H⁺ (e.g., TFA) | libretexts.org |
| Formyl (Aldehyde) | Acetal (cyclic) | Ethylene glycol, H⁺ | H₃O⁺ (Aqueous acid) | libretexts.orgwillingdoncollege.ac.in |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic evaluation of catalysts, reagents, solvents, and temperature for the key transformation steps: the oxidation of the 2-methyl group to a formyl group and the hydrolysis of the 2-cyano group to a carboxylic acid.
The conversion of the 2-methyl group on the 4-(difluoromethoxy)-2-methylbenzonitrile intermediate to a formyl group is a crucial oxidation step. A variety of reagents can be screened for this benzylic oxidation.
Common Oxidizing Agents for Benzylic Oxidation:
Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups to aldehydes. The reaction is often performed in a solvent like dioxane with a controlled amount of water.
Manganese Dioxide (MnO₂): A milder oxidant that is effective for benzylic and allylic alcohols, but can also be used for the direct oxidation of activated methyl groups, though often requiring higher temperatures.
Cerium(IV) Ammonium Nitrate (CAN): A powerful single-electron oxidant that can effect the oxidation of methylarenes, particularly those with electron-donating substituents.
N-Bromosuccinimide (NBS): Often used for radical bromination of the benzylic position, followed by hydrolysis to the aldehyde. This two-step process can offer good control. google.com
The subsequent hydrolysis of the nitrile group can be achieved under either acidic or basic conditions. Screening involves comparing strong acids (like sulfuric acid) and strong bases (like sodium hydroxide) to determine which condition provides a cleaner conversion with fewer side reactions, such as unwanted polymerization or degradation of the aldehyde group.
Below is a representative data table illustrating the outcomes of a hypothetical reagent screening for the benzylic oxidation step.
Table 1: Catalyst and Reagent Screening for the Oxidation of 4-(difluoromethoxy)-2-methylbenzonitrile
| Entry | Oxidant | Additive/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | SeO₂ | None | 65 | 90 |
| 2 | MnO₂ | None | 45 | 85 |
| 3 | CAN | NaBrO₃ | 55 | 88 |
| 4 | NBS | AIBN (initiator) | 70 (dibromide) | 95 |
Note: This data is illustrative and based on typical outcomes for analogous benzylic oxidation reactions.
Solvent choice and temperature are pivotal in controlling reaction kinetics, selectivity, and yield. For the benzylic oxidation, solvents must be inert to the oxidizing agent while possessing a suitable boiling point for the reaction temperature. For nitrile hydrolysis, the solvent must facilitate the dissolution of the substrate and the hydrolytic agent.
Temperature control is equally critical. In the oxidation step, excessive temperatures can lead to over-oxidation of the methyl group to a carboxylic acid, reducing the yield of the desired aldehyde. In the hydrolysis step, temperature influences the reaction rate; however, overly harsh conditions can promote side reactions with the sensitive aldehyde group. A carefully controlled temperature profile is necessary for optimal results.
The following table demonstrates potential solvent and temperature effects on the yield of the hydrolysis of 4-(difluoromethoxy)-2-formylbenzonitrile.
Table 2: Solvent and Temperature Effects on Nitrile Hydrolysis
| Entry | Hydrolysis Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 30% H₂SO₄ (aq) | Dioxane | 80 | 75 |
| 2 | 30% H₂SO₄ (aq) | Dioxane | 100 | 88 |
| 3 | 20% NaOH (aq) | Ethanol (B145695) | 80 | 92 |
| 4 | 20% NaOH (aq) | Water | 100 | 85 (with side products) |
Note: This data is illustrative and based on general principles of nitrile hydrolysis.
Scalable Synthetic Routes for Industrial Application Considerations
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges, including cost, safety, environmental impact, and process robustness. For this compound, a scalable route must prioritize the use of cost-effective and readily available starting materials and reagents.
Industrial synthesis often avoids toxic or hazardous reagents like selenium dioxide where possible. Alternative, greener oxidation methods might be explored, such as catalytic air oxidation. Similarly, the use of expensive palladium catalysts in the synthesis of precursors, such as in cyanation reactions, would be carefully evaluated for cost-effectiveness and catalyst recovery/recycling processes.
A patent for the synthesis of Roflumilast, which shares the 4-(difluoromethoxy)benzoic acid core, details an industrial process where a substituted benzaldehyde is oxidized to the corresponding benzoic acid using sodium chlorite and sulphamic acid. googleapis.com This method is generally high-yielding and avoids heavy metals. While the specific substrate is different, this highlights an industrially viable approach to the oxidation step if the synthetic route were designed to produce the carboxylic acid before the aldehyde.
Key Considerations for Industrial Scale-Up:
Raw Material Cost: Sourcing of the initial substituted toluene or other precursors at a commercially viable price point.
Reagent Safety and Toxicity: Avoiding highly toxic reagents (e.g., SeO₂) and managing hazardous materials like strong acids or bases.
Waste Management: Developing processes to neutralize and dispose of acidic and basic waste streams from hydrolysis and other steps in an environmentally responsible manner. google.com
Process Control: Implementing robust controls for temperature, pressure, and reagent addition to ensure consistent product quality and safety.
Throughput and Cycle Time: Optimizing reaction times and work-up procedures to maximize the output of the manufacturing facility. googleapis.com
By carefully addressing these factors, a synthetic route for this compound can be developed that is not only efficient and high-yielding but also economically and environmentally sustainable for large-scale industrial production.
Chemical Transformations and Reactivity of 4 Difluoromethoxy 2 Formylbenzoic Acid
Reactions Involving the Formyl Group
The aldehyde, or formyl group, is one of the most versatile functional groups in organic synthesis. It serves as an electrophilic site for a wide array of nucleophilic attacks and can be readily transformed through reduction, oxidation, and various carbon-carbon bond-forming reactions.
The formyl group of 4-(difluoromethoxy)-2-formylbenzoic acid can be selectively reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group under different conditions.
Reduction to a Hydroxymethyl Group: Selective reduction of the aldehyde in the presence of a carboxylic acid can be efficiently achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation because it is chemoselective for aldehydes and ketones over carboxylic acids and esters under standard conditions. commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The reaction typically proceeds in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature, yielding 4-(difluoromethoxy)-2-(hydroxymethyl)benzoic acid.
The general transformation is as follows:
Reactant: this compound
Reagent: Sodium Borohydride (NaBH₄)
Product: 4-(Difluoromethoxy)-2-(hydroxymethyl)benzoic acid
| Reagent | Solvent | Typical Conditions | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp | Primary Alcohol | High for aldehyde over carboxylic acid |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Room Temp | Primary Alcohol | Can also reduce esters; less selective |
Reduction to a Methyl Group: Complete reduction of the formyl group to a methyl group requires more forceful conditions. Classic methods like the Wolff-Kishner (hydrazine and strong base at high temperatures) or Clemmensen (zinc-mercury amalgam in concentrated acid) reductions are often employed. However, the harsh basic or acidic conditions of these reactions may not be compatible with the other functional groups on the molecule without proper protection or modification.
The formyl group is readily oxidized to a carboxylic acid. This transformation would convert this compound into 4-(difluoromethoxy)phthalic acid, a dicarboxylic acid derivative. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents. For a closely related compound, 2-formylbenzoic acid, oxidation has been well-documented. wikipedia.orgnih.gov
| Oxidizing Agent | Typical Conditions | Product | Notes |
| Potassium Permanganate (KMnO₄) | Basic solution, heat | Dicarboxylic Acid | Strong, non-selective oxidant |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C | Dicarboxylic Acid | Strong, acidic conditions |
| Silver(I) Oxide (Ag₂O) | Basic solution (Tollens' reagent) | Dicarboxylic Acid | Mild, selective for aldehydes |
Olefination reactions provide a powerful method for converting the carbonyl C=O bond of the formyl group into a C=C double bond, yielding an alkene. wikipedia.org
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to react with the aldehyde. organic-chemistry.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides (with alkyl substituents) typically yield (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes. harvard.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.orgtcichemicals.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene and has the practical advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. nrochemistry.comyoutube.com
| Reaction | Reagent Type | Typical Base | Solvent | Product Stereochemistry |
| Wittig (unstabilized) | Alkyltriphenylphosphonium salt | n-BuLi, NaH | THF, Ether | (Z)-alkene (predominantly) |
| Wittig (stabilized) | (Carboalkoxymethylene)triphenylphosphorane | NaOMe, Et₃N | CH₂Cl₂, Toluene (B28343) | (E)-alkene (predominantly) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, NaOEt | THF, DMF | (E)-alkene (highly selective) |
| Still-Gennari HWE | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF | (Z)-alkene (highly selective) |
Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. libretexts.orgyoutube.com However, they are also extremely strong bases. leah4sci.com
In the case of this compound, the presence of the acidic carboxylic acid proton presents a significant challenge. Both Grignard and organolithium reagents will preferentially act as a base and deprotonate the carboxylic acid rather than adding to the aldehyde carbonyl. This acid-base reaction consumes the organometallic reagent and prevents the desired carbon-carbon bond formation.
To achieve nucleophilic addition to the formyl group, the carboxylic acid must first be protected, for example, by converting it to an ester (e.g., a methyl or ethyl ester). Once protected, the aldehyde will react with the organometallic reagent to form a secondary alcohol upon acidic workup.
Example Synthetic Sequence:
Protection: this compound is converted to Methyl 4-(difluoromethoxy)-2-formylbenzoate using methanol and an acid catalyst.
Nucleophilic Addition: The resulting ester-aldehyde reacts with a Grignard reagent (e.g., Phenylmagnesium bromide).
Workup: Aqueous acid is added to protonate the intermediate alkoxide, yielding the secondary alcohol product.
The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction. wikipedia.org Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component. However, it is an excellent electrophile for reaction with an enolizable aldehyde or ketone in a crossed-aldol or Claisen-Schmidt condensation . libretexts.orgbyjus.com
In a typical Claisen-Schmidt reaction, the aromatic aldehyde is treated with a ketone, such as acetone, in the presence of an aqueous base (e.g., NaOH). The reaction forms a β-hydroxy ketone intermediate, which readily dehydrates under the reaction conditions to yield a highly conjugated α,β-unsaturated ketone. masterorganicchemistry.com
| Ketone Partner | Base Catalyst | Expected Product (after dehydration) |
| Acetone | NaOH, KOH | (E)-4-(2-carboxy-5-(difluoromethoxy)phenyl)but-3-en-2-one |
| Acetophenone | NaOH, KOH | (E)-1-(2-carboxy-5-(difluoromethoxy)phenyl)-3-phenylprop-2-en-1-one |
| Cyclohexanone | NaOH, KOH | (E)-2-((2-carboxy-5-(difluoromethoxy)phenyl)methylene)cyclohexan-1-one |
The formyl group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions are typically reversible and are often catalyzed by a small amount of acid. saspublishers.comrsc.org
Imine Formation: Reaction with a primary amine (R-NH₂) yields an N-substituted imine. The reaction proceeds through a carbinolamine intermediate, which then eliminates water. analis.com.my Imines are valuable intermediates in their own right and can be reduced to form secondary amines.
Oxime Formation: Reaction with hydroxylamine (NH₂OH) produces an oxime. byjus.comwikipedia.org Oximes are stable, crystalline solids often used for the characterization of aldehydes. scribd.com They are also synthetically useful; for instance, they can be reduced to primary amines or undergo the Beckmann rearrangement to form amides. tcichemicals.com
General Reaction Conditions:
Reactants: Aldehyde + Primary Amine or Hydroxylamine
Solvent: Ethanol, Methanol
Catalyst: Mild acid (e.g., acetic acid)
Product: Imine or Oxime
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that readily participates in a variety of classic organic reactions. These transformations are fundamental to the synthesis of numerous derivatives, such as esters, amides, and acid halides, which can serve as key intermediates in the preparation of more complex molecules.
Esterification Reactions
Esterification of this compound can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netiajpr.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove the water formed during the reaction, for instance, by azeotropic distillation. epo.org
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. researchgate.net
Alternative methods for esterification that avoid the use of strong acids and the production of water include reaction with alkyl halides under basic conditions or the use of coupling reagents. For example, reacting the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide) can produce the methyl ester.
Table 1: Representative Esterification Reactions of this compound
| Alcohol | Catalyst/Reagent | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Methyl 4-(difluoromethoxy)-2-formylbenzoate |
| Ethanol | TsOH (catalytic) | Ethyl 4-(difluoromethoxy)-2-formylbenzoate |
This table presents plausible esterification reactions based on standard organic chemistry principles.
Amidation Reactions
Amides are typically synthesized from this compound by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. However, direct condensation of the carboxylic acid with an amine is also possible using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for this purpose. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Another approach for direct amidation involves the use of titanium(IV) chloride (TiCl₄) as a mediator. googleapis.com This method can be effective for a wide range of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. The reaction conditions are typically mild, which helps to preserve the integrity of other functional groups in the molecule.
Table 2: Common Reagents for Amidation of this compound
| Reagent/Method | Description |
|---|---|
| SOCl₂ then R₂NH | Two-step process via the acid chloride intermediate. |
| DCC/DMAP | Dicyclohexylcarbodiimide with a 4-dimethylaminopyridine (B28879) catalyst. |
| BOP reagent | A phosphonium-based coupling agent. |
This table outlines common methods for amide synthesis from carboxylic acids.
Formation of Acid Halides and Anhydrides
The carboxylic acid group of this compound can be readily converted into an acid halide, most commonly an acid chloride. This is a crucial transformation as acid halides are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives, including esters and amides. The most frequently used reagent for this conversion is thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Oxalyl chloride is another effective reagent for this transformation.
Symmetrical anhydrides can be prepared by reacting the acid chloride with the sodium salt of the parent carboxylic acid. Alternatively, treatment of the carboxylic acid with a dehydrating agent such as acetic anhydride (B1165640) can also yield the corresponding anhydride.
Decarboxylation Strategies
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless there is a strongly electron-donating group in the ortho or para position. masterorganicchemistry.com For this compound, the presence of two electron-withdrawing groups (formyl and difluoromethoxy) on the aromatic ring makes standard thermal decarboxylation challenging.
However, specialized methods can be employed. For instance, copper-catalyzed decarboxylation reactions have been shown to be effective for a range of benzoic acids under relatively mild conditions. nih.gov These methods often involve the formation of an aryl radical intermediate. Another potential strategy is oxidative decarboxylation, where the carboxylic acid is converted into a different functional group with the loss of CO₂. For example, certain protocols using hypervalent iodine reagents can transform 2-aryl carboxylic acids into the corresponding aldehydes or other derivatives. organic-chemistry.org Given the presence of the ortho-formyl group, intramolecular interactions could potentially influence the reactivity in such processes. wikipedia.org
Transformations Involving the Aromatic Ring
The nature and position of the substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of reactions occurring on the ring itself, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto the benzene ring. byjus.comminia.edu.eg The outcome of such a reaction on a substituted benzene is determined by the electronic properties of the existing substituents. libretexts.org
In this compound, there are three substituents to consider:
-CHO (Formyl group): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. libretexts.org
-COOH (Carboxylic acid group): Similar to the formyl group, the carboxylic acid is a deactivating, meta-directing group.
-OCHF₂ (Difluoromethoxy group): This group has competing effects. The highly electronegative fluorine atoms make it strongly electron-withdrawing through the inductive effect, thus deactivating the ring. However, the lone pairs on the oxygen atom can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions relative to itself. Due to the strong inductive withdrawal, the activating effect of the oxygen lone pairs is significantly diminished compared to a methoxy (B1213986) group (-OCH₃).
The positions on the ring are C1 (carboxyl), C2 (formyl), C3 (H), C4 (difluoromethoxy), C5 (H), and C6 (H).
The formyl group at C2 directs meta to itself, which would be C4 and C6.
The carboxylic acid group at C1 directs meta to itself, which would be C3 and C5.
The difluoromethoxy group at C4 directs ortho to itself (C3 and C5) and para to itself (C1, which is already substituted).
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 1 | Deactivating (I-, M-) | Meta (to C3, C5) |
| -CHO | 2 | Deactivating (I-, M-) | Meta (to C4, C6) |
(I- = Inductive withdrawal, M- = Mesomeric/Resonance withdrawal, M+ = Mesomeric/Resonance donation)
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
While this compound itself lacks a leaving group suitable for direct cross-coupling, its halogenated derivatives are expected to be competent substrates in palladium-catalyzed reactions. The presence of electron-withdrawing formyl and carboxyl groups, alongside the moderately electron-withdrawing difluoromethoxy group, influences the reactivity of the aryl-halide bond, typically rendering it more susceptible to oxidative addition by a palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgpku.edu.cn A hypothetical halogenated derivative of this compound would readily couple with various aryl or vinyl boronic acids. The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base. libretexts.org The synthesis of biaryl compounds is a common application of this versatile reaction. pku.edu.cn
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for the arylation or alkenylation of olefins. organic-chemistry.orgmychemblog.com The reaction conditions are generally tolerant of a wide array of functional groups, including esters and carboxylic acids. mychemblog.com
Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is the premier method, reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org The mild reaction conditions make it suitable for complex molecule synthesis. wikipedia.org
The following table illustrates representative cross-coupling reactions based on established methodologies for similarly substituted aryl halides.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivative | nih.gov |
| Heck | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂, PPh₃, Et₃N | Cinnamic acid derivative | wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne derivative | wikipedia.orgorganic-chemistry.org |
Reactivity of the Difluoromethoxy Moiety
The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, imparting unique electronic properties and metabolic stability. Its own reactivity, or lack thereof, is crucial in synthetic planning.
Stability Under Various Reaction Conditions
The difluoromethoxy group is prized for its considerable stability. It is generally robust and unreactive under a wide range of conditions, including those commonly employed in metal-catalyzed cross-coupling reactions. It is stable to many acidic and basic conditions, which allows for a broad synthetic window without cleavage of the C-O or C-F bonds. This stability is a primary reason for its incorporation into pharmaceutical and agrochemical compounds, where it can serve as a metabolically stable bioisostere of phenol (B47542) or anisole (B1667542) moieties. researchgate.net
Potential for Further Fluorination or Defluorination
Further Fluorination: The conversion of the -OCF₂H group to a trifluoromethoxy (-OCF₃) group is a challenging transformation that requires harsh and specialized fluorinating agents. It is not a commonly employed synthetic step due to the high energy barrier associated with breaking the C-H bond and introducing a third fluorine atom.
Defluorination: While the difluoromethoxy group is generally stable, its decomposition can occur under specific, typically harsh, conditions. Reductive cleavage of the C-F bonds is difficult. However, some multicomponent reactions have been reported to proceed with defluorination, suggesting that certain reactive intermediates or catalytic cycles can activate this otherwise inert group. rsc.org Photochemical methods using strong photoreductants have also been shown to achieve aryl defluorination. rsc.org In general synthetic applications, however, the difluoromethoxy moiety is considered a non-reactive spectator group.
Cascade and Multicomponent Reactions Utilizing Multiple Functionalities
The true synthetic power of this compound lies in the synergistic reactivity of its ortho-disposed aldehyde and carboxylic acid groups. This arrangement makes it an ideal substrate for cascade and multicomponent reactions (MCRs) that can build complex heterocyclic scaffolds in a single step. The parent compound, 2-formylbenzoic acid, is well-documented in this regard, and its reactivity provides a direct blueprint for the difluoromethoxy-substituted analogue. wikipedia.orgnih.gov
These reactions typically proceed through the initial formation of an imine with the aldehyde, which is then trapped intramolecularly by the neighboring carboxylic acid group, leading to the formation of fused ring systems like isoindolinones. nih.govresearchgate.net
Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org When 2-formylbenzoic acid is used, its dual functionality allows it to act as both the aldehyde and the carboxylic acid component in a three-component variation, leading directly to highly substituted isoindolinones. nih.govnih.gov This transformation is highly efficient for generating molecular diversity. nih.govresearchgate.net
Strecker and Related Reactions: In a manner analogous to the Ugi reaction, 2-formylbenzoic acid can participate in three-component Strecker syntheses with amines and a cyanide source (like KCN or TMSCN) to yield α-aminonitriles which can cyclize to form isoindolinone-1-carbonitriles. wikipedia.orgresearchgate.net
The following table summarizes key multicomponent reactions demonstrated with the 2-formylbenzoic acid scaffold. The 4-(difluoromethoxy) substituent is anticipated to be well-tolerated in these transformations.
| Reaction Name | Other Components | Key Intermediate | Final Product Scaffold | Reference |
|---|---|---|---|---|
| Ugi 3-Component Reaction | Amine, Isocyanide | N-Acyliminium ion | N-Substituted 3-(acylamino)isoindolin-1-one | nih.govnih.gov |
| Strecker-type Reaction | Amine, Cyanide source | α-Amino nitrile | N-Substituted 3-cyanoisoindolin-1-one | wikipedia.orgresearchgate.net |
| Phosphonate Synthesis | Amine, Dialkyl phosphite | α-Amino phosphonate | N-Substituted 3-(dialkoxyphosphoryl)isoindolin-1-one | researchgate.net |
| Mannich/Lactamization | Amine, Silyl enol ether | Mannich adduct | 3-Substituted isoindolin-1-one | nih.gov |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Mechanism of Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions generally proceed via a common catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the substrate, forming a Pd(II) intermediate. The electron-withdrawing groups on the aromatic ring of a halogenated this compound derivative would likely accelerate this rate-determining step.
Transmetalation (Suzuki) / Carbopalladation (Heck) / Alkyne Coordination (Sonogashira): In the Suzuki reaction, the organic group is transferred from boron to the palladium center. libretexts.org In the Heck reaction, the alkene coordinates to the palladium and undergoes migratory insertion into the Pd-Aryl bond. wikipedia.orgmychemblog.com For the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and copper(I) cocatalyst, undergoes transmetalation to the palladium center. wikipedia.org
Reductive Elimination / β-Hydride Elimination: In Suzuki and Sonogashira couplings, the two organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. In the Heck reaction, a β-hydride elimination occurs from the newly formed alkyl-palladium species to yield the substituted alkene product and a palladium-hydride species, which then undergoes reductive elimination with the base to regenerate Pd(0). wikipedia.org
Mechanism of the Ugi Reaction with 2-Formylbenzoic Acid: The application of 2-formylbenzoic acid in the Ugi three-component reaction follows a well-established pathway: wikipedia.org
Imine Formation: The aldehyde group condenses with the primary amine to form a protonated iminium ion.
Nucleophilic Attack by Isocyanide: The nucleophilic terminal carbon of the isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.
Intramolecular Cyclization: The carboxylate anion, present in the ortho position, acts as an intramolecular nucleophile, attacking the nitrilium ion. This forms a five-membered lactam precursor.
Mumm Rearrangement: The final step is an irreversible acyl transfer known as the Mumm rearrangement, which yields the stable N-acyl-α-amino amide product, in this case, the isoindolinone scaffold. This final, irreversible step drives the entire reaction sequence to completion. wikipedia.org
Role As a Building Block and Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The dual functionality of 4-(Difluoromethoxy)-2-formylbenzoic acid allows for its participation in a variety of classical and modern organic reactions, making it an ideal starting point for the synthesis of intricate molecular structures.
The aldehyde and carboxylic acid groups, positioned ortho to each other, facilitate the construction of fused heterocyclic rings, which are core structures in many pharmaceuticals and natural products.
Benzofurans: Benzofuran (B130515) scaffolds are present in numerous biologically active compounds. jocpr.com The synthesis of a benzofuran ring can be envisioned starting from a derivative of this compound. A common strategy involves the reaction of an ortho-hydroxybenzaldehyde with a compound that can provide the remaining two carbons of the furan (B31954) ring. While the subject molecule contains a carboxylic acid instead of a hydroxyl group, standard synthetic transformations could be employed to facilitate cyclization, such as reduction of the carboxylic acid to a hydroxymethyl group followed by intramolecular cyclization reactions.
Quinolines: The quinoline (B57606) ring system is a cornerstone of many antimalarial, antibacterial, and antitumor agents. nih.gov The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov In this context, this compound can serve as the aldehyde component, reacting with various anilines and pyruvic acid to generate a library of substituted quinoline-4-carboxylic acids. The reaction proceeds through the formation of an imine, followed by cyclization and oxidation to yield the aromatic quinoline core. nih.gov
Indoles: The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry. The Fischer indole synthesis is a robust method for creating this ring system, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgchem-station.com The formyl group of this compound is a suitable electrophile for this reaction. Condensation with a substituted phenylhydrazine would form a phenylhydrazone intermediate, which, upon treatment with an acid catalyst, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to afford an indole. wikipedia.orgorganic-chemistry.org The carboxylic acid and difluoromethoxy groups would remain on the indole scaffold, providing points for further diversification.
Application in the Design of Novel Chemical Entities
The unique combination of functional groups in this compound makes it a valuable intermediate in the design of new molecules aimed at diverse biological targets.
Benzoic acid derivatives are known to exhibit a wide range of biological activities. researchgate.netglobalresearchonline.net By using this compound as a starting material, medicinal chemists can synthesize novel derivatives and screen them for various therapeutic applications. The aldehyde can be transformed into a wide array of functional groups through reactions such as oxidation, reduction, olefination, or condensation with amines and hydrazines. The carboxylic acid can be converted to esters, amides, or other acid derivatives. This versatility allows for the creation of large libraries of compounds for high-throughput screening.
| Derivative Class | Potential Biological Activity | Synthetic Approach from Parent Compound |
|---|---|---|
| Chalcones | Antioxidant, Anti-inflammatory, Analgesic nih.gov | Aldol (B89426) condensation of the formyl group with an appropriate acetophenone. |
| Hydrazones/Thiosemicarbazones | Antimicrobial, Antimalarial nih.govglobalscientificjournal.com | Condensation of the formyl group with hydrazines or thiosemicarbazides. |
| Amides | Antimicrobial, various CNS activities | Coupling of the carboxylic acid group with a diverse range of amines. |
| Schiff Bases | Antimicrobial, Antitumor ajchem-a.com | Condensation of the formyl group with primary amines. |
Macrocycles are of increasing interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. researchgate.net The synthesis of these large, cyclic molecules often relies on building blocks with multiple points of attachment. This compound is a suitable candidate for incorporation into macrocyclic scaffolds. The carboxylic acid can be used to form a stable amide or ester linkage as part of the macrocyclic ring. Simultaneously, the aldehyde group can be used as another connection point, for example, through reductive amination to form a secondary amine that can then be acylated to close the ring. This bifunctionality allows it to act as a rigid, aromatic linker within a larger macrocyclic structure. rsc.org
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse and complex small molecules for biological screening. rsc.orgnih.gov This approach contrasts with target-oriented synthesis by focusing on creating molecular diversity rather than a single target molecule. cam.ac.uk Building blocks with multiple, orthogonally reactive functional groups are ideal for DOS.
This compound is an exemplary scaffold for DOS strategies. The aldehyde and carboxylic acid groups can be reacted selectively under different conditions. For example:
Carboxylic Acid First: The carboxylic acid can be coupled with a range of amino acids or other amine-containing building blocks. The aldehyde on the resulting intermediate remains available for a second set of reactions, such as Pictet-Spengler reactions, condensations, or olefinations, leading to a variety of different molecular skeletons.
Aldehyde First: The aldehyde can be reacted with nucleophiles in multicomponent reactions (e.g., Ugi or Passerini reactions). The carboxylic acid can then be used in a subsequent step, such as an intramolecular cyclization, to generate complex polycyclic structures.
By systematically varying the reaction pathways and the building blocks used at each step, a single starting material like this compound can give rise to a large and structurally diverse library of compounds, increasing the probability of discovering novel biological activities. souralgroup.commdpi.com
Parallel Synthesis Approaches
This compound serves as a valuable building block in parallel synthesis, a strategy employed to efficiently generate a multitude of individual compounds. In this approach, a common core structure, in this case, the substituted benzoic acid, is subjected to a series of reactions in separate but parallel reaction vessels. The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, allows for diverse and orthogonal chemical transformations.
For instance, the carboxylic acid moiety can be readily converted into a wide array of esters, amides, or other acyl derivatives. Simultaneously or sequentially, the aldehyde group can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations. This dual reactivity enables the rapid creation of a focused library of compounds, where each member shares the core 4-(difluoromethoxy)benzoyl scaffold but differs in the substituents at the former carboxylic acid and aldehyde positions. This method is particularly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies, where the systematic variation of substituents helps in identifying key structural features responsible for biological activity.
The general workflow for a parallel synthesis utilizing this building block can be outlined as follows:
| Step | Reaction | Reagents and Conditions |
| 1 | Acyl Halide Formation | Thionyl chloride or oxalyl chloride |
| 2 | Amidation/Esterification | A diverse set of amines or alcohols in parallel |
| 3 | Purification | Automated flash chromatography or precipitation |
| 4 | Reductive Amination | A library of primary or secondary amines, reducing agent (e.g., NaBH(OAc)₃) |
| 5 | Final Purification | High-throughput purification techniques |
This parallel approach allows for the systematic exploration of chemical space around the this compound core, facilitating the rapid identification of lead compounds in drug discovery programs.
Combinatorial Chemistry Library Generation
The principles of combinatorial chemistry are frequently applied to generate large, diverse libraries of compounds, and this compound is an ideal scaffold for such endeavors. Unlike parallel synthesis, which produces discrete compounds, combinatorial chemistry often involves split-and-pool synthesis strategies to create mixtures of compounds in a systematic manner. However, modern approaches often utilize automated parallel synthesis platforms to generate large libraries of individual compounds.
The utility of this compound in this context lies in its ability to be incorporated into a multi-component reaction or a sequential multi-step synthesis on a solid support. For example, the carboxylic acid can be used to anchor the molecule to a resin. From this solid-supported intermediate, the aldehyde can be reacted with a diverse set of building blocks. Subsequently, the ester linkage to the resin can be cleaved, releasing the final products.
A hypothetical combinatorial library synthesis could involve:
Immobilization: Attaching the carboxylic acid of this compound to a solid support.
First Diversification Point: Reacting the aldehyde with a variety of nucleophiles (e.g., Grignard reagents, organolithium reagents).
Second Diversification Point: Capping the newly formed hydroxyl group with a range of acylating or alkylating agents.
Cleavage: Releasing the library of compounds from the solid support.
This strategy can generate thousands of unique compounds, each bearing the core 4-(difluoromethoxy)phenyl moiety, which is a desirable feature in many drug discovery programs due to the favorable properties conferred by the difluoromethoxy group.
Development of Advanced Synthetic Methodologies
Catalyst Development Inspired by Reactivity
The unique electronic properties of this compound and related structures can inspire the development of novel catalysts. The difluoromethoxy group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the functional groups. For instance, the acidity of the benzoic acid proton is increased, and the aldehyde is more electrophilic compared to non-fluorinated analogs.
This altered reactivity can be harnessed in catalyst design. For example, in metal-catalyzed cross-coupling reactions, the electron-deficient nature of the aromatic ring can facilitate oxidative addition of aryl halides to the metal center. Researchers may develop specialized ligand systems for palladium, nickel, or copper catalysts that are optimized for substrates bearing the difluoromethoxy group. These catalysts could offer improved yields, faster reaction times, and better functional group tolerance in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings involving derivatives of this compound.
Furthermore, the development of catalysts for the selective C-H functionalization of the aromatic ring is an active area of research. The directing effect of the existing substituents could be exploited to design catalysts that selectively introduce new functional groups at specific positions, further expanding the synthetic utility of this building block.
Novel Reagent Discovery for Specific Transformations
The presence of both an aldehyde and a carboxylic acid on the same aromatic ring in this compound presents challenges and opportunities for reagent development. A key challenge is the selective transformation of one functional group in the presence of the other. This has spurred the discovery of new reagents that exhibit high chemoselectivity.
For example, the development of mild and selective oxidizing or reducing agents is crucial. A novel reagent might be designed to selectively reduce the aldehyde to an alcohol without affecting the carboxylic acid, or vice versa. Similarly, new protecting group strategies tailored to the electronic nature of this molecule could be developed.
The difluoromethoxy group itself is a target for synthetic innovation. While methods for introducing this group onto aromatic rings exist, the development of new, more efficient, and user-friendly difluoromethoxylating reagents is an ongoing pursuit. The demand for compounds like this compound in various research fields drives the discovery of novel reagents that can facilitate their synthesis on a larger scale and with greater efficiency. Recent advances in photoredox catalysis have introduced new reagents for radical difluoromethoxylation, which could potentially be applied to the synthesis of precursors to this compound. nih.gov
Advanced Characterization Methodologies in Research
Spectroscopic Methods for Structure Elucidation (Focus on Research Application)
Spectroscopic techniques are indispensable tools in the structural analysis of 4-(Difluoromethoxy)-2-formylbenzoic acid, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering precise insights into the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the difluoromethoxy group's proton. The aromatic protons will likely appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to their distinct chemical environments and spin-spin coupling. The aldehyde proton is anticipated to be a singlet in the highly deshielded region of the spectrum (around δ 10.0 ppm). The carboxylic acid proton, being highly acidic, will also appear as a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm), which can be confirmed by D₂O exchange. The proton of the difluoromethoxy group is expected to be a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton. Key resonances would include the carbonyl carbons of the carboxylic acid and aldehyde groups (expected around δ 165-175 ppm and δ 190-200 ppm, respectively). The aromatic carbons would appear in the δ 110-160 ppm range, with their specific shifts influenced by the electron-withdrawing nature of the substituents. The carbon of the difluoromethoxy group will be identifiable as a triplet due to coupling with the fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for this molecule. A single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will likely appear as a doublet due to coupling with the geminal proton. The chemical shift of this signal provides a unique fingerprint for the difluoromethoxy moiety.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 12.0-13.0 | br s | -COOH |
| ~10.0 | s | -CHO | |
| 7.0-8.5 | m | Aromatic-H | |
| 6.5-7.5 | t | -OCHF₂ | |
| ¹³C | 190-200 | s | -CHO |
| 165-175 | s | -COOH | |
| 110-160 | m | Aromatic-C | |
| 110-120 | t | -OCHF₂ | |
| ¹⁹F | -80 to -100 | d | -OCHF₂ |
Predicted data based on analogous structures.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl stretching bands are anticipated: one for the carboxylic acid C=O group (around 1700-1725 cm⁻¹) and another for the aldehyde C=O group (around 1680-1700 cm⁻¹). The C-H stretch of the aldehyde is also a characteristic peak, typically found around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. The symmetric C=O stretching vibrations may also be observed. The difluoromethoxy group's vibrations would also be Raman active.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| C=O stretch | 1700-1725 | Moderate | |
| Aldehyde | C=O stretch | 1680-1700 | Moderate to Strong |
| C-H stretch | 2820-2850, 2720-2750 | Moderate | |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Difluoromethoxy | C-F stretch | 1000-1200 | Moderate |
Data is representative and based on typical functional group frequencies.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing this polar, non-volatile compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected base peak, confirming the molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this benzoic acid derivative by GC-MS is challenging due to its low volatility and thermal lability. However, after derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester), GC-MS analysis becomes feasible. The resulting mass spectrum would show a molecular ion peak corresponding to the derivative, and the fragmentation pattern would provide structural information. Common fragmentation pathways would involve the loss of the ester group and cleavage of the difluoromethoxy group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. A typical method would involve reversed-phase chromatography.
Method Development Considerations:
Column: A C18 column is a common choice for the separation of aromatic acids.
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound and any less polar impurities.
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength would be set at a λmax of the chromophore, likely in the 254 nm region.
Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These are typical starting parameters and would require optimization.
As previously mentioned, direct GC analysis of this compound is not practical. However, after conversion to a volatile derivative, GC can be a powerful tool for purity assessment, especially for identifying volatile impurities.
Derivatization: The most common derivatization method for carboxylic acids for GC analysis is esterification. This can be achieved by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst, or with a derivatizing agent such as diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Analysis: The resulting ester is then analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and good sensitivity for organic compounds. The purity is assessed by comparing the peak area of the derivatized analyte to the total peak area.
Chiral Chromatography for Enantiomeric Purity
The presence of a chiral center in a molecule necessitates the assessment of its enantiomeric purity, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. For aromatic carboxylic acids like this compound, this separation is typically achieved using a chiral stationary phase (CSP).
The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose, are often effective for the resolution of acidic compounds. researchgate.netakjournals.com A common strategy involves the use of normal-phase HPLC. researchgate.net
A hypothetical but representative method for determining the enantiomeric purity of this compound would involve a column such as a Chiralcel OD-H. The mobile phase would likely consist of a non-polar solvent like n-hexane, with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) to modulate retention times. To improve peak shape and resolution for an acidic analyte, a small amount of an acidic additive, like trifluoroacetic acid, is often included in the mobile phase. chromatographyonline.com Detection is typically carried out using a UV detector, set at a wavelength where the aromatic compound exhibits strong absorbance.
In cases where direct separation is challenging, pre-column derivatization can be employed. akjournals.commdpi.com Reacting the carboxylic acid with a chiral or achiral derivatizing agent can enhance the steric differences between the enantiomers, facilitating better separation on the CSP. akjournals.com The resulting data allows for the calculation of enantiomeric excess (e.e.), a critical parameter for quality control.
| Parameter | Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
For substituted benzoic acids, a common and well-documented structural motif is the formation of a centrosymmetric dimer in the solid state. researchgate.netmdpi.com This occurs through intermolecular hydrogen bonding between the carboxylic acid groups of two molecules. It is highly probable that this compound would also adopt such a dimeric structure in its crystalline form. The crystal structure would be further stabilized by other intermolecular forces, including dipole-dipole interactions and van der Waals forces.
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. While a specific crystal structure for this compound has not been publicly reported, a plausible set of crystallographic parameters can be inferred from related structures. rsc.orgucl.ac.uk
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12 |
| b (Å) | ~4 |
| c (Å) | ~28 |
| **β (°) ** | ~93 |
| **Volume (ų) ** | ~1300 |
| Z (molecules/unit cell) | 4 |
| Key Interaction | Carboxylic acid dimer (O-H···O hydrogen bonds) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula, providing a crucial validation of its elemental composition and purity.
The chemical formula for this compound is C₉H₆F₂O₄. Based on this, the theoretical elemental composition can be calculated. The standard procedure for elemental analysis of organic compounds involves combustion analysis, where the sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantitatively measured.
For a compound to be considered pure, the experimentally determined values for carbon, hydrogen, and any other analyzed elements should be in close agreement with the calculated theoretical values. A generally accepted tolerance in academic and industrial research is a deviation of no more than ±0.4% from the theoretical value. acs.orgnih.gov
| Element | Theoretical % | Experimental (Found) % |
|---|---|---|
| Carbon (C) | 49.56 | 49.68 |
| Hydrogen (H) | 2.77 | 2.71 |
| Fluorine (F) | 17.42 | Not typically measured by combustion |
| Oxygen (O) | 29.33 | Not typically measured directly |
This analysis is a cornerstone of chemical characterization, confirming that the synthesized compound has the expected empirical formula and is substantially free from impurities that would alter the elemental ratios. nih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT and ab initio calculations are employed to model the electron distribution and energy levels within a molecule.
Computational Studies of Reaction Mechanisms
Computational chemistry allows for the detailed exploration of how chemical reactions occur, providing insights that are often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can aid in its identification and characterization. By solving the Schrödinger equation, it is possible to calculate the energies associated with transitions between different molecular states, which correspond to the signals observed in spectra such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis). Comparing these predicted spectra with experimental data can confirm the structure of a synthesized compound.
Computational NMR Chemical Shift Prediction
Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of "4-(Difluoromethoxy)-2-formylbenzoic acid" through computational methods is a crucial step in its structural elucidation. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a good balance between accuracy and computational cost. idc-online.comworktribe.com The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. idc-online.com
For fluorinated organic molecules, specialized basis sets and functionals may be necessary to accurately account for the influence of the highly electronegative fluorine atoms on the electron density and, consequently, the chemical shifts. worktribe.comnih.gov The difluoromethoxy group, in particular, presents a unique electronic environment that significantly influences the chemical shifts of the aromatic protons and the fluorine atoms themselves.
Quantum-mechanical/molecular-mechanical (QM/MM) hybrid methods can also be employed, especially when studying the molecule in a solvent or interacting with other molecules. nih.govchemaxon.com This approach treats the core molecular structure with high-level quantum mechanics while the surrounding environment is modeled using classical molecular mechanics. chemaxon.com
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT-based NMR chemical shift prediction for "this compound," with shifts referenced to a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H (Formyl) | 10.2 | - |
| ¹H (Aromatic) | 7.5 - 8.2 | - |
| ¹³C (Carboxyl) | 168.0 | - |
| ¹³C (Formyl) | 190.5 | - |
| ¹³C (Aromatic) | 110.0 - 160.0 | - |
| ¹⁹F (Difluoromethoxy) | -80.0 | - |
Vibrational Frequency Calculations
Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. nih.gov For "this compound," key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of the carboxyl and formyl groups, the C-F stretches of the difluoromethoxy group, and various aromatic C-H and C-C vibrations.
A scaled quantum mechanical (SQM) force field analysis can be employed to improve the agreement between the calculated and experimental vibrational frequencies. nih.gov This involves scaling the calculated force constants to correct for systematic errors in the theoretical method. The results of these calculations provide a detailed assignment of the observed spectral bands to specific molecular motions.
The table below presents a hypothetical set of calculated and scaled vibrational frequencies for some of the characteristic functional groups in "this compound."
Table 2: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | 3550 | 3400 | Medium |
| C=O stretch (Carboxylic acid) | 1750 | 1700 | Strong |
| C=O stretch (Formyl) | 1720 | 1670 | Strong |
| C-F stretch (Difluoromethoxy) | 1100 | 1050 | Strong |
| Aromatic C-H stretch | 3100 | 3000 | Weak |
Conformational Analysis and Energy Minima
The presence of rotatable bonds in "this compound," specifically around the carboxylic acid, formyl, and difluoromethoxy groups, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov This is typically achieved by systematically rotating the dihedral angles associated with these bonds and calculating the potential energy at each point.
The results of a conformational analysis are often presented as a potential energy surface, with the energy minima corresponding to the stable conformers. The table below summarizes hypothetical energy minima for different conformers of "this compound."
Table 3: Relative Energies of Conformers for this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | 75.3 |
| Conformer 2 | 1.50 | 15.1 |
| Conformer 3 | 2.50 | 9.6 |
Molecular Dynamics Simulations in Solution or Solid State
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of "this compound" in different environments, such as in solution or in the solid state. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of time-dependent properties like conformational changes, solvation, and intermolecular interactions. nih.gov
In solution, MD simulations can reveal how the solvent molecules arrange around the solute and how hydrogen bonding interactions with the carboxylic acid and formyl groups influence the conformational preferences of the molecule. nih.gov In the solid state, simulations can provide insights into the crystal packing and the nature of intermolecular interactions that stabilize the crystal lattice.
The choice of force field is critical for the accuracy of MD simulations. For a molecule like "this compound," a force field that accurately describes the electrostatic and van der Waals interactions of the fluorinated group is essential. The results of an MD simulation can be analyzed to calculate various properties, such as radial distribution functions, diffusion coefficients, and hydrogen bond lifetimes.
Future Research Directions and Unexplored Potential
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources, offer a fertile ground for innovation in the synthesis of complex molecules like 4-(difluoromethoxy)-2-formylbenzoic acid. Future research could pivot towards developing more sustainable synthetic routes.
Solvent-Free Reactions
Conventional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free reaction conditions for the synthesis and derivatization of this compound would represent a significant advancement in green chemistry. These reactions, conducted in the absence of a solvent or in the presence of a minimal amount of a recyclable one, can lead to higher efficiency, easier product separation, and a reduced environmental footprint.
Future investigations could explore solid-state reactions or melt-phase conditions for key synthetic steps, such as the introduction of the formyl or difluoromethoxy groups onto a benzoic acid backbone. The advantages of such an approach include potentially higher reaction rates and selectivities due to the highly ordered arrangement of molecules in a crystalline lattice.
Table 1: Potential Solvent-Free Reactions for the Synthesis of this compound Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Potential Product |
| Aldol (B89426) Condensation | This compound, Acetone | Solid base (e.g., MgO) / Grinding | Chalcone derivative |
| Knoevenagel Condensation | This compound, Malononitrile | Basic alumina (B75360) / Microwave irradiation | Dicyanovinyl derivative |
| Esterification | This compound, Benzyl (B1604629) alcohol | Solid acid catalyst / Heat | Benzyl 4-(difluoromethoxy)-2-formylbenzoate |
Biocatalytic Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. The application of biocatalysis to the synthesis and modification of this compound is a largely unexplored but highly promising area.
Enzymes such as oxidoreductases could be employed for the selective oxidation of a precursor molecule to introduce the formyl or carboxylic acid group. Lipases could be used for the enantioselective esterification of the carboxylic acid moiety. Furthermore, the potential for discovering novel enzymes from extremophiles that can tolerate the difluoromethoxy group could open up new avenues for creating chiral derivatives of the parent compound.
Exploration of Novel Reactivity Patterns
The interplay of the electron-withdrawing formyl and carboxylic acid groups with the electron-donating difluoromethoxy group on the aromatic ring suggests a rich and complex reactivity profile for this compound. Future research should aim to uncover and harness these novel reactivity patterns.
Photochemical Transformations
Aromatic aldehydes are known to participate in a variety of photochemical reactions. nih.govnih.gov The formyl group in this compound could serve as a handle for light-induced transformations. For instance, photochemical cycloadditions, such as the Paternò–Büchi reaction with alkenes, could lead to the formation of complex oxetane (B1205548) derivatives. Intramolecular hydrogen abstraction by the excited aldehyde could also be explored as a route to novel cyclic structures. The influence of the difluoromethoxy and carboxylic acid groups on the photophysical properties and reactivity of the formyl group would be a key area of investigation. nih.govnih.gov
Electrochemical Reactions
Electrochemical methods offer a green and versatile alternative to traditional chemical redox reactions, as they use electrons as a "traceless" reagent. The electrochemical reduction of the carboxylic acid group in this compound to an alcohol or even a methyl group could be a valuable synthetic transformation. acs.orgrsc.orgresearchgate.net Conversely, the electrochemical oxidation of the formyl group to a carboxylic acid, if a suitable precursor were used, could also be envisioned. nih.gov The electrochemical behavior of the difluoromethoxy group and its influence on the redox potentials of the other functional groups would be a fundamental aspect of this research. acs.orgresearchgate.net
Integration into Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. rsc.orgacs.orgacs.org The integration of the synthesis and derivatization of this compound into flow chemistry systems is a logical next step in its development.
A continuous flow process could be designed for the multi-step synthesis of the target molecule, minimizing the need for isolation and purification of intermediates. uc.pt Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors could enable the exploration of reaction conditions that are not accessible in batch, potentially leading to novel and more efficient transformations. rsc.orgacs.orgacs.org
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Advantage in Flow Chemistry |
| Enhanced Heat Transfer | Improved control over exothermic reactions, enabling higher temperatures and faster reaction rates. |
| Precise Control of Residence Time | Optimization of reaction time to maximize yield and minimize byproduct formation. |
| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. |
| Facile Scalability | Production can be increased by running the system for longer periods or by parallelizing reactors. |
| Integration of Multiple Steps | Telescoped synthesis reduces manual handling and purification steps, increasing overall efficiency. uc.pt |
Functionalization for Material Science Applications (e.g., Polymer Precursors, Monomers)
The distinct reactive sites on this compound make it an exceptionally promising candidate as a monomer or precursor for novel polymers. The carboxylic acid and aldehyde groups offer orthogonal handles for polymerization reactions, allowing for the synthesis of a diverse range of macromolecular structures, including polyesters, polyamides, and polyacetals.
Research in this area could focus on leveraging these functionalities to create high-performance polymers. For instance, the difluoromethoxy group is known to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics due to the high electronegativity of fluorine. mdpi.com Polymers incorporating this moiety could find applications in advanced coatings, specialty films, and electronic materials.
Illustrative Polymerization Pathways:
Polyester Synthesis: The carboxylic acid can undergo polycondensation with diols. The aldehyde group could be protected during this step and later deprotected to allow for secondary functionalization of the polymer backbone, creating materials with tunable surface properties.
Polyamide Synthesis: Conversion of the carboxylic acid to an acyl chloride would enable polycondensation with diamines, leading to aramids with potentially high thermal stability.
Multi-component Polymerizations: The three distinct functional groups could be exploited in multi-component reactions (MCRs), such as the Passerini or Ugi reactions, to generate complex and highly functionalized polymer structures in a single step. researchgate.net This approach would allow for the rapid generation of polymer libraries with varied properties. researchgate.net
The table below outlines potential polymer types that could be synthesized from this compound and their prospective applications.
| Polymer Type | Co-monomer(s) | Key Properties | Potential Applications |
| Polyester | Ethylene (B1197577) Glycol, Bisphenol A | Enhanced thermal stability, hydrophobicity | High-performance coatings, electronic insulators |
| Polyamide | Hexamethylenediamine | High tensile strength, chemical resistance | Advanced fibers, engineering plastics |
| Poly(ester-imide) | Amino-phenols | Excellent dielectric properties, thermal endurance | Wire enamels, flexible printed circuits |
| Polyacetal | Diols (via aldehyde) | Good mechanical strength, low friction | Precision gears, specialty solvents |
This table presents hypothetical data based on established principles of polymer chemistry.
Advanced Analytical Techniques for Real-time Monitoring of Reactions
Optimizing the synthesis and subsequent reactions of a multi-functional molecule like this compound requires precise control over reaction conditions. Advanced analytical techniques that allow for real-time, in-situ monitoring are critical for understanding reaction kinetics, identifying transient intermediates, and maximizing yield and purity. acs.org
Future research should focus on applying Process Analytical Technology (PAT) to the synthesis of this compound and its derivatives. Techniques such as FlowNMR spectroscopy, in-line Raman and Infrared (IR) spectroscopy, and mass spectrometry can provide continuous streams of data without the need for manual sampling. rsc.orgnih.gov
Potential applications of these techniques include:
FlowNMR Spectroscopy: This non-invasive technique can be used to monitor reactions in continuous flow reactors, providing detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products in real-time. rsc.org
Raman and IR Spectroscopy: By identifying unique vibrational bands for starting materials and products, these methods can track reaction progress and conversion rates with high temporal resolution. nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS allows for the rapid analysis of reaction mixtures under ambient conditions, providing immediate feedback on product formation and the presence of byproducts, which is particularly useful for heterogeneous catalytic reactions. rsc.org
The integration of these techniques could enable the development of automated, self-optimizing synthetic platforms for this class of compounds. acs.org
| Analytical Technique | Information Gained | Potential for Optimization |
| FlowNMR Spectroscopy | Structural confirmation, quantitative concentration of all species | Precise determination of reaction endpoints, kinetic profiling |
| In-line Raman Spectroscopy | Real-time conversion rates, detection of specific functional groups | Optimization of temperature, pressure, and catalyst loading |
| DART-Mass Spectrometry | Rapid identification of products and byproducts, mechanistic insights | High-throughput screening of reaction conditions |
| Hyphenated Chromatography (LC-MS, GC-MS) | Separation and identification of complex mixture components | Purity analysis, impurity profiling |
This table is for illustrative purposes, outlining the expected utility of these analytical methods.
High-Throughput Experimentation in Synthesis Optimization
The synthesis of this compound and its derivatives involves multiple variables, including catalysts, solvents, temperatures, and reactant stoichiometries. Traditional one-variable-at-a-time optimization is time-consuming and often fails to identify the true optimal conditions due to complex interactions between parameters. High-Throughput Experimentation (HTE) offers a powerful alternative by enabling the parallel execution of a large number of experiments. nih.govseqens.com
HTE platforms, which utilize microtiter plates and robotic liquid handlers, can be employed to rapidly screen a wide array of reaction conditions. beilstein-journals.orgresearchgate.net This data-rich approach, when coupled with statistical Design of Experiments (DoE), can efficiently map the reaction landscape and identify optimal conditions for yield, selectivity, and purity. acs.org
Future research efforts could involve:
Reaction Scouting: Using HTE to screen diverse catalysts and solvent systems for the key synthetic steps, such as the formylation and difluoromethoxylation of the benzoic acid core.
Route Optimization: Applying HTE to quickly evaluate and optimize multi-step synthetic sequences, reducing development time significantly. biorender.com
Library Synthesis: Generating libraries of derivatives by reacting this compound with a variety of building blocks in a parallel format for structure-activity relationship (SAR) studies.
The adoption of HTE would accelerate the exploration of this compound's chemical space and facilitate its application in various fields. chemrxiv.org
| HTE Application | Parameters Screened | Desired Outcome |
| Catalyst Screening | Transition metals, ligands, organocatalysts | Identification of the most active and selective catalyst |
| Solvent & Base Optimization | Polarity, aprotic/protic, organic/inorganic bases | Maximization of yield and minimization of side reactions |
| Parallel Library Synthesis | Diverse amines, alcohols, nucleophiles | Rapid generation of novel compounds for biological screening |
This table illustrates potential high-throughput screening campaigns for the synthesis and derivatization of the target compound.
Computational Design of Derivatives with Tuned Reactivity
Computational chemistry and in silico modeling provide powerful tools for predicting the properties and reactivity of molecules before their synthesis, thereby guiding experimental efforts and reducing resource expenditure. youtube.com For a molecule like this compound, computational methods can be used to design derivatives with precisely tuned electronic and steric properties.
Density Functional Theory (DFT) calculations can be employed to understand the reactivity of the aldehyde and carboxylic acid groups. scielo.org.za For instance, by modeling the introduction of various substituents on the aromatic ring, it is possible to predict how the electron density at the formyl carbon or the acidity of the carboxylic proton will change. This allows for the rational design of derivatives with enhanced or suppressed reactivity for specific applications. youtube.com
Key areas for computational investigation include:
Reactivity Prediction: Calculating parameters like electrostatic potential maps and frontier molecular orbital energies to predict the most likely sites for nucleophilic or electrophilic attack. scielo.org.za
Mechanism Elucidation: Modeling transition states of potential reactions to understand reaction pathways and predict the formation of byproducts.
Virtual Screening: Designing virtual libraries of derivatives and computationally screening them for desired properties, such as binding affinity to a biological target or specific electronic properties for material science applications. nih.govresearchgate.net
This synergy between computational design and experimental synthesis can accelerate the discovery of novel molecules with tailored functionalities. nih.gov
| Computational Method | Property Predicted | Application in Derivative Design |
| Density Functional Theory (DFT) | Electron density, bond energies, reaction barriers | Tuning the reactivity of aldehyde and carboxylic acid groups |
| Molecular Dynamics (MD) | Conformational preferences, solvent effects | Designing molecules with specific shapes for receptor binding |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritizing synthetic targets for drug discovery programs |
This table provides examples of how computational chemistry can guide the design of novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
